1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Description
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate is a substituted benzene-1,4-dicarboxylate derivative featuring methyl ester groups at positions 1 and 4, and a 2,6-dichlorobenzamido substituent at position 2. This compound is structurally related to terephthalate esters and functionalized aromatic dicarboxylates, which are pivotal in materials science (e.g., metal-organic frameworks, MOFs) and organic synthesis .
Properties
IUPAC Name |
dimethyl 2-[(2,6-dichlorobenzoyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-6-7-10(17(23)25-2)13(8-9)20-15(21)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOGBSHRKDQGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with dimethyl and carboxylate groups. The dichlorobenzamido group is then introduced through a series of reactions, including electrophilic aromatic substitution and amide formation. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have applications in different fields .
Scientific Research Applications
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzene-1,4-dicarboxylate Derivatives
The following table compares key structural analogs of benzene-1,4-dicarboxylate esters, highlighting substituent effects on physicochemical properties and applications:
<sup>a</sup> LogP values are experimental (where available) or estimated using substituent contribution methods.
Key Observations:
Substituent Effects on Lipophilicity: The dichlorobenzamido group in the target compound increases lipophilicity (estimated LogP ~4.5) compared to the amino-substituted analog (LogP 1.2) . This property may enhance membrane permeability in bioactive molecules or influence solubility in nonpolar solvents. Long alkyl chains (e.g., didodecyl esters) drastically elevate LogP (14.2), making them suitable for hydrophobic applications like plasticizers .
Bulky substituents (e.g., 2,6-dichlorobenzamido) may hinder crystallinity in MOFs compared to simpler terephthalate linkers like benzene-1,4-dicarboxylic acid (H₂bdc) .
Functional Group Reactivity: The fluorosulfonyl group in the fluorosulfonyl analog enables sulfonation reactions, a feature absent in the dichlorobenzamido derivative . Amino groups (e.g., in dimethyl 2-aminobenzene-1,4-dicarboxylate) allow further functionalization via diazotization or coupling reactions .
Role in Metal-Organic Frameworks (MOFs)
Benzene-1,4-dicarboxylate derivatives are widely used as linkers in MOFs. For example:
- MOF-5 employs benzene-1,4-dicarboxylic acid (H₂bdc) to form a cubic porous framework with high methane storage capacity (240 cm³/g at 36 atm) .
- Functionalized analogs (e.g., NH₂-bdc) introduce polar sites for gas adsorption or catalysis, but steric bulk from groups like dichlorobenzamido may reduce pore accessibility .
Industrial and Pharmaceutical Relevance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
